5-[(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
This compound features a benzimidazol-2-one core substituted at the 5-position with a [(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)methyl] group and 1,3-dimethyl modifications. Benzimidazole derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . The 2-oxo group in the benzimidazol-2-one scaffold may enhance hydrogen-bonding capabilities, while the methoxy and methoxyethylamino substituents likely influence solubility and target affinity .
Properties
Molecular Formula |
C21H27N3O4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
5-[[2-methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C21H27N3O4/c1-23-17-7-5-16(11-18(17)24(2)21(23)25)14-28-19-8-6-15(12-20(19)27-4)13-22-9-10-26-3/h5-8,11-12,22H,9-10,13-14H2,1-4H3 |
InChI Key |
VWSYNFNWOIYABJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNCCOC)OC)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-METHOXY-4-{[(2-METHOXYETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, such as Suzuki–Miyaura coupling, to form the final product . The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-METHOXY-4-{[(2-METHOXYETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
5-[(2-METHOXY-4-{[(2-METHOXYETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications, including:
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(2-METHOXY-4-{[(2-METHOXYETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 5-position phenoxy-methoxyethylamino substitution is rare among benzimidazoles, offering a balance between hydrophilicity and membrane permeability .
- Unlike APY29, which relies on a benzimidazole nucleus for kinase inhibition, the 2-oxo group in the target compound may confer distinct binding modes .
Mechanistic Insights :
- The methoxyethylamino group in the target compound may mimic natural substrates of enzymes, enhancing binding affinity .
- Sulfonyl groups in 5-hydrosulfonyl derivatives promote covalent interactions with cysteine residues, increasing potency but reducing selectivity .
Physicochemical and Electronic Properties
Substituents significantly alter electronic properties, impacting drug-likeness:
Biological Activity
The compound 5-[(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one , hereafter referred to as Compound A , has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex molecular structure that includes a benzimidazole core substituted with various functional groups. The presence of methoxy and amino groups enhances its solubility and biological activity.
Structural Formula
The structural representation can be summarized as follows:
This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, essential for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to Compound A exhibit significant anticancer activities. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanisms through which Compound A may exert its anticancer effects include:
- Inhibition of Cell Cycle Progression : Similar compounds have been documented to block the cell cycle at the G2/M phase, leading to reduced cell division.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, often via the mitochondrial pathway.
- Targeting Signaling Pathways : Compounds in this class may inhibit critical signaling pathways such as PI3K/AKT/mTOR, which are often upregulated in cancer cells.
Antimicrobial Activity
Compound A's structure suggests potential antimicrobial properties. Compounds with similar functional groups have demonstrated effectiveness against various bacterial strains and fungi.
Study Findings
A study evaluating the antimicrobial activity of related benzimidazole derivatives reported:
- Inhibition Zones : The compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were within a range indicating moderate to strong activity against tested pathogens.
Case Study 1: Anticancer Efficacy in Colorectal Cancer
A recent study evaluated the effects of a benzimidazole derivative on colorectal cancer cells (HCT116 and Caco-2). The findings were:
| Parameter | Result |
|---|---|
| Cell Viability | Decreased by 70% |
| Apoptosis Rate | Increased by 50% |
| Cell Cycle Arrest | G2/M phase arrest observed |
This study supports the hypothesis that Compound A could serve as a lead compound for further anticancer drug development.
Case Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These results indicate that Compound A possesses notable antimicrobial activity, warranting further exploration in pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
